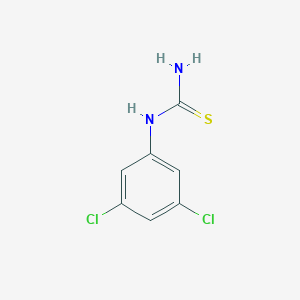

3,5-二氯苯基硫脲

描述

Synthesis Analysis

While there is no direct study focusing on the synthesis of "3,5-Dichlorophenylthiourea," related research on similar compounds provides insight into potential methods. The synthesis of thiourea derivatives generally involves the reaction of amines with thiocyanates, leading to thiourea compounds with diverse substituents (Kerru et al., 2019). These methods could potentially be adapted for the synthesis of "3,5-Dichlorophenylthiourea" by selecting appropriate dichlorophenylamines and thiocyanates.

Molecular Structure Analysis

Research on related compounds such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole provides insight into the molecular structure, characterized by X-ray diffraction and DFT calculations, highlighting the importance of halogen substituents in determining molecular geometry and electronic properties (Kerru et al., 2019). Similar analytical techniques would likely reveal detailed information on "3,5-Dichlorophenylthiourea's" molecular structure, including bond lengths, angles, and electronic configurations.

Chemical Reactions and Properties

Chemical reactions involving thiourea derivatives often lead to the formation of heterocycles, indicating the reactivity of the thiourea group towards cyclization and substitution reactions. For instance, the reaction of dithiolium perchlorate with active methylenes produces heterocyclic compounds (Shibuya, 1984). Such reactivity might also apply to "3,5-Dichlorophenylthiourea," suggesting its potential utility in synthesizing novel organic compounds.

Physical Properties Analysis

The physical properties of "3,5-Dichlorophenylthiourea" can be inferred from related studies on thiourea derivatives. The crystal and molecular structure studies often reveal properties such as solubility, melting points, and crystal packing, which are crucial for understanding the compound's behavior in different environments (Gudennavar et al., 2014). The presence of chlorine atoms is likely to influence these properties significantly.

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including "3,5-Dichlorophenylthiourea," are characterized by their reactivity towards nucleophiles and electrophiles. Studies on similar compounds show that thioureas are versatile intermediates in organic synthesis, capable of undergoing various chemical transformations to produce a wide range of functionalized molecules (Wang et al., 2006). The dichlorophenyl group in "3,5-Dichlorophenylthiourea" is expected to further modulate its reactivity, potentially leading to unique chemical behaviors.

科学研究应用

活性污泥中的生物量减少:Kimura 等人 (2016) 的一项研究发现,3,5-二氯苯酚可有效减少活性污泥中的过量生物量。然而,由于细菌群落发生显着变化,其解偶联效应在 30 天后减弱,其特征是 α-变形菌数量增加,这可能提供生物保护 (Kimura、Hirano、Matsuzawa 和 Hiraishi,2016)。

对抗马铃薯普通痂病:Burrell (1982) 指出,3,5-二氯苯氧乙酸 (3,5-D) 通过改变寄主对感染的反应,可有效对抗马铃薯普通痂病 (Burrell,1982)。

抗菌活性:Bielenica 等人 (2018) 发现 3-(三氟甲基)苯基硫脲的铜(II) 络合物对革兰氏阳性病原体表现出高抗菌活性,并抑制葡萄球菌中的生物膜形成 (Bielenica 等人,2018)。

除草剂的生物降解:Bhat 等人 (1993) 研究了 3,5-二氯邻苯二酚 1,2-双加氧酶的纯化,该酶是除草剂 2,4-二氯苯氧乙酸 (2,4-D) 生物降解中的关键酶,提供了对生物降解潜力的见解 (Bhat、Ishida、Horiike、Vaidyanathan 和 Nozaki,1993)。

酶抑制和汞传感:Rahman 等人 (2021) 报告说,一种与 3,5-二氯苯基硫脲相关的化合物显示出作为有效酶抑制剂和汞传感器的潜力,在荧光研究中显示出中等灵敏度 (Rahman 等人,2021)。

杂环化合物的合成:Sone、Inoue 和 Sato (1988) 提出了一种从 2,5-二氯噻吩生产 3-芳基噻吩的简单方法,在温和条件下产生良好的结果 (Sone、Inoue 和 Sato,1988)。

属性

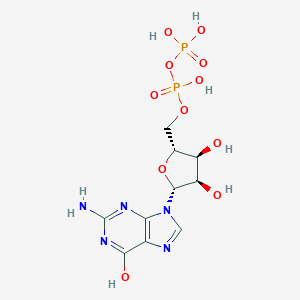

IUPAC Name |

(3,5-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJARXOEVLYKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372124 | |

| Record name | 3,5-dichlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,5-Dichlorophenylthiourea | |

CAS RN |

107707-33-5 | |

| Record name | 3,5-dichlorophenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)

![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)